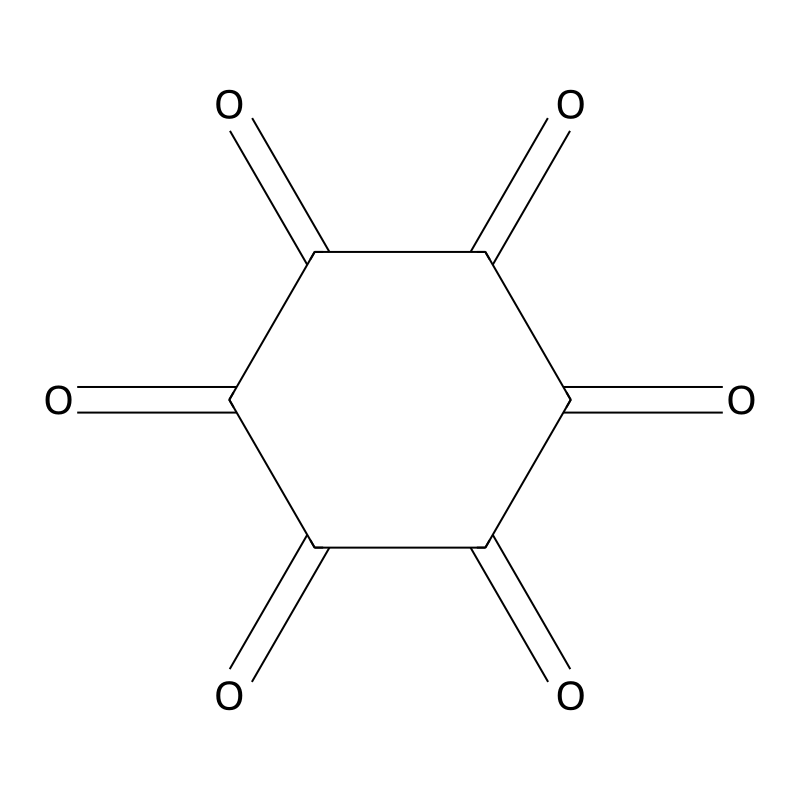

Cyclohexanehexone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

hexaketocyclohexane stability and reactivity

Chemical Identification & Properties

The table below summarizes the identification and basic physicochemical properties of hexaketocyclohexane octahydrate from a safety data sheet [1].

| Property | Value / Description |

|---|---|

| Product Name | HEXAKETOCYCLOHEXANE OCTAHYDRATE [1] |

| Synonyms | cyclohexane-1,2,3,4,5,6-hexaone [1] |

| CAS Number | 527-31-1 [1] |

| Molecular Formula | C₆O₆ [1] |

| Molecular Weight | 168.06 g/mol [1] |

| Physical State | Powder [1] |

| Color | Beige to gray-brown [1] |

| Density | 1.967 g/cm³ [1] |

| Melting Point | -9°C (lit.) [1] |

| Boiling Point | 156°C (lit.) [1] |

| Flash Point | 79°C (lit.) [1] |

Application in Carbonylative Transformation

One research communication details the use of hexaketocyclohexane octahydrate as a carbon monoxide (CO) source in a copper-catalyzed reaction [2].

Experimental Protocol

The following methodology is adapted from the publication [2]:

- Reaction Setup: A mixture of indole substrate, hexaketocyclohexane octahydrate, a copper catalyst, a base, and an alcohol reactant is prepared in a suitable solvent.

- Reaction Conditions: The reaction vessel is sealed, and the mixture is stirred and heated for a specified period to allow the reaction to proceed.

- Mechanism: The hexaketocyclohexane octahydrate decomposes under the reaction conditions, acting as a source of carbon monoxide. The copper catalyst then facilitates the insertion of CO into the indole substrate, followed by a reaction with the alcohol to form a double carbonylation product.

- Outcome: The procedure is reported to provide moderate to good yields of the desired products with wide functional group tolerance [2].

The diagram below illustrates the logical workflow of this experimental protocol.

Experimental workflow for copper-catalyzed carbonylation using hexaketocyclohexane octahydrate.

Handling & Stability Considerations

The safety data sheet indicates the following hazards and handling guidelines [1]:

- Stability: The chemical is stable under recommended storage conditions [1].

- Incompatibilities: No specific data is available, but it should be stored apart from foodstuff containers or incompatible materials [1].

- Safe Handling: Avoid dust formation, breathing vapors, and contact with skin and eyes. Handle in a well-ventilated place using personal protective equipment and non-sparking tools [1].

- Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place [1].

References

cyclohexanehexone mass spectrometry identification

Mass Spectrometry Identification of C₆O₆

The table below summarizes the core experimental details for identifying cyclohexanehexone via mass spectrometry.

| Aspect | Details |

|---|---|

| Analytical Challenge | Compound is highly unstable and sensitive to ambient conditions, making detection difficult. [1] [2] [3] |

| Detection Method | Electrospray Ionization Mass Spectrometry (ESI-MS) within an inert atmosphere glovebox. [2] [3] |

| Ion Form Detected | C₆O₆H⁻ (deprotonated form). [2] [3] |

| Tandem MS (MSⁿ) | MS², MS³, MS⁴ experiments performed. [2] [3] |

| Key Fragmentation | Consecutive losses of Carbon Monoxide (CO) molecules. [2] [3] |

| Sample Preparation | Dehydration of its stable precursor, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). [2] |

Experimental Protocols & Workflow

The detection of C₆O₆ requires meticulous sample handling and specific instrumental techniques.

Sample Preparation and Handling: The historically reported "this compound octahydrate" is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1]. Bulk C₆O₆ is synthesized by dehydrating this precursor material [2]. Due to its high reactivity, the entire process from sample preparation to ionization must be conducted under strictly controlled, moisture-free conditions, typically inside an inert atmosphere glovebox [2] [3].

Instrumental Analysis: The 2021 study used a home-built ESI-MS setup operated inside a glovebox to analyze the sample [2] [3]. The fundamental workflow is illustrated below.

The workflow for mass spectrometric analysis of this compound involves sample preparation, in-glovebox analysis, anion detection, and fragmentation analysis.

Interpretation of Key Findings

- Ionization and Detection: The pristine C₆O₆ molecule was not detected in its neutral form but as the C₆O₆H⁻ anion [2] [3]. This demonstrates that ESI in negative mode is a suitable method for transferring this sensitive oxide of carbon into the gas phase without extensive decomposition.

- Structural Confirmation via MSⁿ: The most critical evidence confirming the C₆O₆ structure comes from its fragmentation pattern. Tandem mass spectrometry (MSⁿ) showed a series of peaks corresponding to consecutive losses of carbon monoxide (CO) units [2] [3]. This step-wise degradation is a characteristic "fingerprint" for a cyclic structure composed of six carbonyl groups.

Practical Considerations for Researchers

- Compound Availability: Most commercial vendors sell C₆(OH)₁₂·2H₂O, not pure C₆O₆ [1] [2]. You will need to perform a dehydration step to obtain the target molecule for analysis.

- Instrumental Set-up: Conventional mass spectrometers are unsuitable without significant modification. Successfully detecting C₆O₆ requires an inert environment from the source to the mass analyzer to prevent immediate hydrolysis or other reactions [2] [3].

References

cyclohexanehexone vs rhodizonate anion

Chemical Profile at a Glance

The table below summarizes the fundamental characteristics of these two related compounds for a direct comparison.

| Feature | Cyclohexanehexone (C₆O₆) | Rhodizonate Anion (C₆O₆²⁻) |

|---|---|---|

| Chemical Status | Neutral organic molecule (a sixfold ketone) [1] | Dianion (derived from rhodizonic acid) [2] [3] |

| Structure | Hypothetical cyclohexane ring with six carbonyl groups [1] | Planar, aromatic ring with delocalized charge [2] |

| Aromaticity | Not applicable | Aromatic [2] [3] |

| Stability | Highly unstable and elusive; only recently characterized in bulk (2021) [4] | Forms stable salts (e.g., Sodium, Potassium rhodizonate) [2] |

| Primary Form | Detected as a transient species or in mass spectrometry [1] [4] | Stable solid salts, aqueous solutions (decompose in days) [2] |

| Key Research | Bulk synthesis and mass spectrometric detection [4] | Applications in analytical chemistry and battery materials [5] [2] |

Relationship and Oxidation Chemistry

This compound and the rhodizonate anion are part of a well-defined oxidation series of six-membered carbon rings [2]. Their relationship can be visualized through the following oxidation pathway, which progresses from the most reduced to the most oxidized form:

Oxidation pathway from benzenehexol to this compound, with the rhodizonate anion as a stable derivative of rhodizonic acid.

Synthesis and Experimental Protocols

A key challenge in the field has been that chemicals historically sold as "this compound octahydrate" are, in fact, its geminal diol derivative, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1] [4]. The following protocol is based on the 2021 study that successfully synthesized and detected the genuine C₆O₆ molecule [4].

Experimental workflow for the synthesis and mass spectrometric confirmation of this compound, adapted from Zhang et al. (2021) [4].

1. Synthesis of this compound

- Principle: Dehydration of dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) to form C₆O₆.

- Key Challenge: C₆O₆ is highly sensitive to ambient conditions (moisture, air). All procedures must be conducted under strictly controlled inert conditions, such as inside a glovebox [4].

2. Mass Spectrometric Detection and Confirmation

- Ionization Method: Electrospray Ionization (ESI), performed in a home-built setup within a glovebox to prevent decomposition.

- Detection Form: The neutral C₆O₆ molecule was detected in its protonated form as the C₆O₆H⁻ anion [4].

- Structural Confirmation: Tandem mass spectrometry (MSⁿ, where n=2-4) was used to fragment the C₆O₆H⁻ ion. The observed fragmentation pattern showed consecutive losses of carbon monoxide (CO) units, which confirms the structure composed of six carbonyl groups [4].

Applications in Energy Storage

Both this compound derivatives and rhodizonate salts are promising organic electrode materials for sustainable lithium-ion batteries, as they can undergo multiple redox reactions [5] [2]. The table below summarizes performance data for a material derived from this compound.

| Parameter | Performance Data | Notes |

|---|---|---|

| Specific Capacity | ~290 mAh/g (initial) [5] | Measured at 50 mA/g. |

| Capacity Retention | ~50% after 50 cycles [5] | Indicates a need to improve cycling stability. |

| Rate Performance | N/A (Data not explicitly provided in search results) | - |

Important Notes for Researchers

- Material Sourcing: Be aware that commercial vendors may supply "this compound octahydrate," which is actually the dihydrate of dodecahydroxycyclohexane. Verification of the actual chemical composition is crucial [1] [4].

- Stability is Key: The extreme reactivity and moisture sensitivity of genuine C₆O₆ necessitate specialized equipment and procedures for its handling and study [4].

- Pathway Visualization: The search results did not contain information on "signaling pathways" in the biological or pharmacological sense for these compounds. The primary focus of current research is on their fundamental chemistry and electrochemical applications.

References

Synthesis, Detection, and Calculated Properties

The following table summarizes the key experimental and theoretical findings for cyclohexanehexone (C6O6) from the identified research [1].

| Aspect | Details |

|---|---|

| Common Misidentification | Materials in most studies and from chemical vendors are often dodecahydroxycyclohexane dihydrate (C6(OH)12·2H2O), not C6O6 [1]. |

| Synthesis Method | Bulk synthesis achieved via dehydration of C6(OH)12·2H2O [1]. |

| Key Challenge | High sensitivity to ambient conditions (e.g., air, moisture) makes handling and analysis difficult [1]. |

| Detection Method | Electrospray ionization mass spectrometry (ESI-MS) setup within a glovebox to detect the ion C6O6H⁻ [1]. |

| Structural Confirmation | Tandem MS (MSⁿ) showed consecutive losses of CO molecules, confirming the C6O6 structure [1]. |

| Theoretical Insights | Calculations were performed to "recover the chemical bonding" and rationalize the synthesis method [1]. |

Experimental Protocol: Synthesis and MS Analysis

For researchers aiming to reproduce these results, here is a detailed methodology based on the study [1].

- Objective: To synthesize bulk C6O6 and obtain its mass spectrum, which had been historically challenging due to its sensitivity.

- Starting Material: The synthesis begins with dodecahydroxycyclohexane dihydrate (C6(OH)12·2H2O). It is crucial to verify the identity of this starting material, as it is often mistaken for C6O6 itself.

- Synthesis Procedure: The C6(OH)12·2H2O material undergoes a dehydration reaction. The specific dehydration agents, temperature, pressure, and solvent conditions used in this bulk synthesis are detailed in the full publication.

- Handling Conditions: All manipulations of the synthesized C6O6 must be performed under strictly controlled, moisture- and oxygen-free conditions. In this study, a glovebox was used.

- Mass Spectrometry Setup:

- A home-built electrospray ionization (ESI) source was used.

- The ESI source was installed inside a glovebox to prevent exposure of the sensitive C6O6 sample to ambient conditions.

- The sample was analyzed in negative ion mode, which detected the C6O6H⁻ anion.

- Tandem MS (MSⁿ) Analysis:

- The C6O6H⁻ ion was isolated and fragmented.

- The fragmentation pattern showed sequential losses of carbon monoxide (CO) units.

- This pattern (MSⁿ, n=2-4) is a key piece of evidence confirming the structure of a hexaketone ring.

Visualizing the C6O6 Analysis Workflow

The diagram below outlines the experimental workflow for the synthesis and mass spectrometric analysis of C6O6.

Experimental workflow for synthesis and MS analysis of C6O6 [1].

References

Experimental Verification of the Actual Structure

The structural identity of "cyclohexanehexone octahydrate" was resolved through modern analytical techniques, which confirmed it is the geminal diol hydrate.

- Synthesis and Dehydration: A key 2021 study detailed a bulk synthesis method for the true neutral C₆O₆ molecule by dehydrating the C₆(OH)₁₂·2H₂O material. This process aimed to remove the water molecules and hydroxyl groups to achieve the elusive hexaketone structure, if only transiently [1].

- Mass Spectrometry Analysis: The researchers used a specialized electrospray ionization mass spectrometry (ESI-MS) setup within a glovebox to handle the compound's high sensitivity. They successfully detected the C₆O₆ molecule in the form of its deprotonated ion, C₆O₆H⁻ [1].

- Tandem MS (MSⁿ) Fragmentation: To confirm the structure, they performed tandem mass spectrometry. The C₆O₆H⁻ ion showed consecutive losses of carbon monoxide (CO) molecules, a fragmentation pattern that is characteristic of the polyketone structure and provides strong evidence for the existence of the C₆O₆ ring [1].

- Historical Context via X-ray Diffraction: Earlier work using X-ray crystallography definitively showed that the crystalline solid sold as "this compound octahydrate" has a molecular structure of dodecahydroxycyclohexane dihydrate, where each carbon atom on the ring is bonded to two hydroxyl groups (geminal diol) [2].

The following diagram illustrates the experimental workflow used to confirm the structure of the elusive C₆O₆ molecule.

Experimental workflow for confirming C₆O₆ structure via dehydration and mass spectrometry [1].

Practical Information for Researchers

For scientists working with this compound in the lab, here are the key physical properties and handling guidelines for the commercially available material.

| Property | Value / Description |

|---|---|

| Physical Form | Beige to grey-brown powder [3]. |

| Melting Point | 90 - 93 °C (with decomposition) [4]. |

| Boiling Point | 344.7 ± 25.0 °C (Predicted) [3]. |

| Density | 1.967 ± 0.06 g/cm³ (Predicted) [3]. |

| Storage | Store in a refrigerator [3] [4]. Keep container tightly closed [5]. |

| Hazard Codes | Xn (Harmful) [4]. |

| Common Uses | Preparation of hexaazatriphenylenehexacarbonitrile; used as a pharmaceutical intermediate [3] [5]. |

References

- 1. Revisiting the Hitherto Elusive this compound Molecule... | CoLab [colab.ws]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. 527-31-1 | CAS DataBase [chemicalbook.com]

- 4. | CAS#:527-31-1 | Chemsrc this compound [chemsrc.com]

- 5. Hexaketocyclohexane octahydrate , 99%, Thermo Scientific Chemicals... [fishersci.co.uk]

dodecahydroxycyclohexane dihydrate characterization

Chemical Identity & Characterization

The table below summarizes the core identifying information and key properties of dodecahydroxycyclohexane dihydrate for quick reference.

| Property | Description / Value |

|---|---|

| Preferred IUPAC Name | Cyclohexanedodecol [1] |

| Common Synonyms | Dodecahydroxycyclohexane dihydrate; Cyclohexanehexone octahydrate; Triquinoyl octahydrate; Guna-matrix [1] [2] |

| CAS Number | 13941-78-1 (dihydrate) [1] [2] |

| Molecular Formula | C₆H₁₆O₁₄ [2] |

| Molecular Weight | 312.183 g·mol⁻¹ [2] |

| Appearance | Colourless crystals (plate or prism morphology) [1] |

| Decomposition Point | ~100 °C [1] |

| Key Spectral Data | Infrared spectra used for structural analysis [1] |

Historical & Structural Clarification

For over a century, the compound sold as "this compound octahydrate" or "triquinoyl octahydrate" was mischaracterized. It was long assumed to be a hydrate of the hypothetical this compound (C₆O₆) [1] [3].

- Historical Misconception: The product synthesized by Joseph Udo Lerch in 1862 and characterized by Nietzki and Benckiser in 1885 was incorrectly assumed to be C₆O₆·8H₂O [1].

- Structural Truth: Advanced analytical techniques, particularly X-ray diffraction analysis confirmed in 2005 that the material's true structure is dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1]. This is a sixfold geminal diol (where two hydroxyl groups are attached to the same carbon atom) with a cyclohexane backbone [1].

- Modern Confirmation: A 2024 study reaffirmed this, stating that most vendors sell C₆(OH)₁₂·2H₂O, and successfully synthesized the actual elusive C₆O₆ molecule only through dehydration of this material [3].

Experimental Protocols

Synthesis of Dodecahydroxycyclohexane Dihydrate

This protocol is adapted from classical literature for educational purposes [1].

- Starting Material: Begin with hexahydroxybenzene (C₆(OH)₆) or tetrahydroxy-p-benzoquinone (C₆(OH)₄O₂).

- Oxidation: Oxidize the starting material. The original 1862 synthesis by Lerch used this route.

- Crystallization: Dissolve the resulting oxidation product in methanol and allow it to crystallize slowly at room temperature.

- Product Isolation: Collect the formed crystals, which will appear as colorless plates or prisms of dodecahydroxycyclohexane dihydrate [1].

Key Characterization Experiments

1. X-ray Diffraction (XRD) for Structural Elucidation

- Purpose: To unambiguously determine the three-dimensional atomic structure and confirm the geminal diol structure, distinguishing it from a ketone hydrate [1].

- Methodology: A single, high-quality crystal is mounted on a diffractometer. The crystal is exposed to X-rays, and the resulting diffraction pattern is collected. The data is processed to solve and refine the crystal structure [1].

- Outcome: This experiment provided definitive proof of the molecular structure, confirming it is C₆(OH)₁₂·2H₂O and not C₆O₆·8H₂O [1].

2. Infrared (IR) Spectroscopy

- Purpose: To probe functional groups and provide supporting evidence for the presence of hydroxyl (O-H) groups and the absence of carbonyl (C=O) stretches characteristic of ketones [1].

- Methodology: Prepare a sample as a KBr pellet or Nujol mull. Acquire the IR absorption spectrum across a standard wavenumber range (e.g., 4000-400 cm⁻¹) [1].

- Outcome: The spectrum shows broad O-H stretches, consistent with an alcohol, and no significant C=O stretching vibrations, confirming the diol structure over the ketone form [1].

3. Mass Spectrometry of the Dehydration Product (C₆O₆)

- Purpose: To detect and confirm the structure of the elusive parent compound, this compound, produced by dehydrating the dihydrate.

- Methodology:

- Dehydration: Carefully dehydrate a sample of dodecahydroxycyclohexane dihydrate [3].

- Ionization: Analyze the product using a home-built electrospray ionization mass spectrometry (ESI-MS) setup within an inert atmosphere glovebox to prevent decomposition [3].

- Detection: Look for the signal of the deprotonated molecule [C₆O₆H]⁻.

- Fragmentation (MSⁿ): Perform tandem mass spectrometry (MS², MS³, MS⁴) on the ion. This technique fragments the ion and analyzes the pieces [3].

- Outcome: The mass spectrum confirms the presence of C₆O₆ via the [C₆O₆H]⁻ ion. The tandem MS shows consecutive losses of carbon monoxide (CO) molecules, a fragmentation pattern that confirms the hexaketone structure [3].

Experimental & Conceptual Workflows

The following Graphviz diagrams illustrate the key relationships and processes described in this guide.

Structural elucidation and confirmation workflow for the compound.

Synthetic protocol for dodecahydroxycyclohexane dihydrate crystallization.

Pharmaceutical Context

Dodecahydroxycyclohexane dihydrate is used as an active ingredient in some homeopathic formulations, such as in the product GUNA-LYMPHO, where it is listed with a potency of 6 [hp_X] in 30 mL [4]. It is important to note that this product, like others of its kind, is an unapproved homeopathic drug, and the FDA has not evaluated it for safety or efficacy [4].

References

Experimental Synthesis & Characterization

The synthesis of C₆O₆ involves the dehydration of its stable precursor, which was historically misidentified as an octahydrate.

Key Experimental Protocol: Bulk Synthesis of C₆O₆

The following workflow outlines the critical steps for the synthesis and analysis of C₆O₆, highlighting the controlled environment required to handle this sensitive molecule.

Synthesis and analysis workflow for C₆O₆ [1]

- Critical Environmental Control: The entire process, especially the mass spectrometry analysis, must be conducted in a controlled environment like an argon-filled glovebox. This is crucial because C₆O₆ is exceptionally sensitive to moisture and air [1].

Mass Spectrometry Analysis Protocol

This methodology was pivotal in conclusively identifying the C₆O₆ molecule.

- Ionization & Detection: The synthesized C₆O₆ was introduced into a home-built electrospray ionization mass spectrometry (ESI-MS) setup located inside a glovebox. The molecule was detected in the form of its deprotonated anion, C₆O₆H⁻ [1].

- Structural Confirmation via MSⁿ: To confirm the structure, researchers performed tandem mass spectrometry (MSⁿ, where n=2-4) on the C₆O₆H⁻ ion. This technique isolated the ion and fragmented it, revealing a series of consecutive losses of carbon monoxide (CO) units. This specific fragmentation pattern is a hallmark of the C₆O₆ structure and served as definitive proof of its identity [1].

Theoretical & Experimental Data

The experimental work was supported by theoretical calculations, providing a benchmark understanding of this molecule [1]. The table below consolidates key data from these studies.

| Analysis Method | Key Experimental Finding / Theoretical Insight |

|---|---|

| Synthetic Chemistry | Successful bulk synthesis via dehydration of C₆(OH)₁₂·2H₂O [1]. |

| Mass Spectrometry (ESI-MS) | Detection of the deprotonated anion C₆O₆H⁻; direct evidence of the molecular ion [1]. |

| Tandem MS (MSⁿ) | Observed consecutive losses of CO (CO, 2CO, 3CO); confirms the hexaketone structure [1]. |

| Theoretical Calculations | Elucidation of chemical bonding and electronic structure; rationalizes synthesis and stability [1]. |

| Historical Context | Pre-2021, C₆O₆ had only been observed as an ionized fragment in mass spec studies [2]. |

Significance and Potential Applications

While C₆O₆ itself is highly unstable, its successful synthesis opens new avenues in chemistry and materials science. It serves as the neutral counterpart to the rhodizonate anion (C₆O₆²⁻), a known and stable chemical species [2]. Furthermore, early (though unverified) patents claimed that fused structures of C₆O�6 could form larger carbon oxides like C₁₀O₈ and C₁₄O₁₀ [2]. The synthesis of C₆O₆ provides a foundational pathway for exploring these and other novel oxocarbons.

References

Comprehensive Application Notes and Protocols: Cyclohexanehexone Organic Cathode Materials for Lithium-Ion Batteries

Introduction to Cyclohexanehexone Cathode Materials

This compound (C6O6) represents a promising class of organic carbonyl compounds being investigated as sustainable alternatives to conventional inorganic cathode materials in lithium-ion batteries. Unlike traditional cathodes that rely on scarce heavy metals, C6O6 consists of abundant carbon, hydrogen, and oxygen atoms arranged in a structure featuring six electrochemically active carbonyl (C=O) groups. This unique molecular architecture enables an ultrahigh theoretical capacity of 902 mAh g⁻¹ through a six-electron redox reaction mechanism, significantly surpassing most conventional cathode materials. [1] [2]

The interest in organic electrode materials like this compound stems from their multiple advantages over inorganic counterparts, including natural abundance, environmental benignity, structural diversity, and potential for low-cost production. Additionally, the redox versatility of carbonyl groups allows for molecular engineering to optimize electrochemical performance. However, challenges such as electrolyte solubility and moderate cycling stability have prompted research into derivative compounds and optimized electrochemical protocols, which form the basis of these application notes. [3]

Material Synthesis Protocols

Synthesis of Pristine this compound (C6O6)

The synthesis of pristine this compound follows a multi-step oxidation process requiring careful control of reaction conditions:

- Starting Material: Begin with appropriate cyclohexane derivatives such as cyclohexanehexol or halogenated precursors

- Oxidation Reaction: Employ strong oxidizing agents (e.g., potassium permanganate, nitric acid, or ozone) under controlled conditions

- Reaction Conditions: Maintain temperature between 0-5°C during initial reaction phase, then gradually increase to room temperature over 2-4 hours

- Purification: Isolate the product through recrystallization from appropriate solvents (e.g., dimethyl sulfoxide or dimethylformamide)

- Characterization: Confirm successful synthesis via Fourier-Transform Infrared Spectroscopy (FTIR) showing characteristic C=O stretching vibrations at 1670-1690 cm⁻¹, and Raman spectroscopy demonstrating the carbonyl signature peaks [1]

Synthesis of Polymer Derivatives (PTDA Series)

To address solubility issues, polymer derivatives can be synthesized through condensation reactions:

- Reactants: Combine this compound with p-phenylenediamine in varying molar ratios (1:1, 1:2, 1:3) to produce PTDA1, PTDA2, and PTDA3 polymers respectively

- Polymerization Conditions: Conduct reaction under inert atmosphere in aprotic solvents (e.g., NMP or DMF) at 80-100°C for 24-48 hours

- Structural Control: Utilize different reactant ratios to control the degree of crosslinking, with PTDA3 (1:3 ratio) forming a regular 3D network connected by C=N-C bonds

- Product Isolation: Precipitate polymers in deionized water, followed by Soxhlet extraction with methanol to remove oligomers and unreacted starting materials

- Quality Assessment: Verify polymer structure through elemental analysis, solid-state NMR, and scanning electron microscopy to examine morphology [4] [5]

Table 1: Comparison of C6O6 and Its Polymer Derivatives

| Material | Synthesis Approach | Theoretical Capacity (mAh g⁻¹) | Practical Capacity (mAh g⁻¹) | Structural Features |

|---|---|---|---|---|

| C6O6 | Direct oxidation | 902 | 902 (initial) | Monomeric structure with six carbonyl groups |

| PTDA1 | 1:1 condensation | ~300 | 160 | Limited crosslinking, linear polymer |

| PTDA3 | 1:3 condensation | ~400 | 285 | 3D network structure, high crosslinking density |

Electrode Fabrication and Cell Assembly

Cathode Slurry Preparation

Composition Optimization is critical for achieving satisfactory electrochemical performance:

- Active Material: 50-60 wt% (this compound or its derivatives)

- Conductive Additive: 30-35 wt% (carbon black, Super P, or carbon nanotubes)

- Binder: 10-15 wt% (polyvinylidene fluoride (PVDF) or sodium alginate for aqueous processing)

- Solvent: N-methyl-2-pyrrolidone (NMP) for PVDF-based binders or deionized water for aqueous binders

Mixing Protocol:

- Dry Mixing: Pre-mix active material and conductive additive using a mortar and pestle or mechanical mixer for 15 minutes

- Binder Solution Preparation: Dissolve binder material in appropriate solvent (10 wt% solution)

- Slurry Formation: Gradually add binder solution to dry mixture while stirring continuously

- Homogenization: Mix slurry at 2000 rpm for 30 minutes using a planetary mixer, ensuring uniform consistency without agglomerates

- Viscosity Control: Adjust with additional solvent if necessary to achieve viscosity suitable for coating

Electrode Preparation and Cell Assembly

Current Collector Preparation:

- Use aluminum foil (15-20 μm thickness) as current collector

- Clean with ethanol and dry at 80°C under vacuum for 2 hours before coating

Coating and Drying Process:

- Coating Method: Apply slurry using doctor blade technique with gap setting of 100-200 μm

- Drying Protocol: Dry coated electrodes at 80°C for 4 hours followed by vacuum drying at 100°C for 12 hours to remove residual solvent

- Compression: Calender electrodes to approximately 70% of original thickness to enhance particle contact

- Loading Target: Achieve active mass loading of 2-4 mg cm⁻² for performance testing

Cell Assembly in Glove Box:

- Environment Control: Maintain H₂O and O₂ levels below 0.1 ppm in argon-filled glove box

- Component Preparation: Cut electrodes into discs (typically 12-16 mm diameter), separate with glass fiber filter, and add appropriate electrolyte

- Electrolyte Selection: For C6O6, use ionic liquid-based electrolytes (e.g., 1M LiTFSI in Pyr₁₄TFSI) to minimize material dissolution

- Sealing: Crimp cells using standard CR2032 coin cell hardware with proper gasket sealing

Electrochemical Testing Protocols

Performance Evaluation Methods

Cycling Performance Test:

- Voltage Window: 1.2-3.2 V vs. Li/Li⁺

- Current Density: 20 mA g⁻¹ for initial assessment, 50 mA g⁻¹ for extended cycling

- Cycle Life: Minimum 100 cycles to evaluate capacity retention

- Temperature Control: Maintain constant temperature at 25±1°C

Rate Capability Assessment:

- Apply increasing current densities from 20 to 500 mA g⁻¹

- Conduct 5 cycles at each current density

- Return to initial current density to evaluate recovery

Electrochemical Impedance Spectroscopy (EIS):

- Frequency Range: 100 kHz to 10 mHz

- Amplitude: 5 mV perturbation

- Analysis: Fit data to equivalent circuit models to determine charge transfer resistance and ion diffusion coefficients

Mechanism Investigation Techniques

In Situ/Operando Characterization:

- X-ray Spectroscopy: Utilize soft X-ray spectroscopy at oxygen K-edge to probe electronic structure changes

- X-ray Diffraction (XRD): Employ synchrotron-based XRD to monitor structural evolution

- Vibrational Spectroscopy: Implement FTIR and Raman spectroscopy to identify redox-active functional groups

Quantum-Chemical Modeling:

- Apply Density Functional Theory (DFT) calculations to:

The following workflow diagram illustrates the complete experimental procedure from material synthesis to electrochemical testing:

Diagram 1: Experimental workflow for this compound-based cathode development

Performance Data and Comparative Analysis

Electrochemical Performance Metrics

Table 2: Electrochemical Performance Comparison of C6O6-Based Cathodes

| Material | Initial Capacity (mAh g⁻¹) | Capacity Retention | Average Voltage (V) | Energy Density (Wh kg⁻¹) |

|---|---|---|---|---|

| C6O6 (pristine) | 902 | 82% after 100 cycles | 1.7 | 1533 |

| PTDA3 polymer | 285 | >80% after 100 cycles | ~2.0 | ~570 |

| Oxime derivative | ~200 | Exceptional (12,000 cycles) | ~2.2 | ~440 |

The electrochemical performance data demonstrates that pristine C6O6 delivers exceptional initial capacity and energy density, while modified derivatives like the PTDA3 polymer and oxime compounds offer improved cycling stability. The selection of appropriate materials involves trade-offs between capacity, stability, and processing considerations. [1] [6] [4]

Performance Optimization Strategies

Molecular Structure Design:

- Carbonyl Group Protection: Incorporate nitrogen atoms into carbonyl functional groups to create oxime structures with reduced solubility

- Polymerization Degree Control: Optimize crosslinking density to balance between capacity utilization and structural stability

- Functional Group Integration: Introduce conductive moieties to enhance electronic conductivity

Electrode Engineering Approaches:

- Conductive Additive Optimization: Utilize carbon nanotubes or graphene to create efficient electron transport networks

- Binder Selection: Employ functional binders that interact specifically with organic active materials to suppress dissolution

- Porosity Control: Design hierarchical pore structures to facilitate ion transport while maintaining electrode integrity

Electrolyte Formulation:

- Solvent Selection: Use ionic liquids or low-solubility organic electrolytes to minimize active material dissolution

- Salt Concentration: Optimize lithium salt concentration to enhance ionic conductivity while forming stable interface layers

- Additive Incorporation: Introduce film-forming additives to create protective layers on electrode surfaces

Development Challenges and Future Perspectives

Current Limitations and Solutions

Despite promising performance, several challenges must be addressed for practical implementation:

- Capacity Fading: Pristine C6O6 exhibits capacity retention of 82% after 100 cycles due to dissolution issues

- Mitigation Strategy: Polymer derivatization and ionic liquid electrolytes significantly improve cycling stability

- Low Electronic Conductivity: Organic materials typically exhibit poor intrinsic conductivity

- Mitigation Strategy: Nanocomposite formation with conductive carbons (10-15% w/w) enhances rate capability

- Electrolyte Compatibility: Standard carbonate-based electrolytes promote material dissolution

Future Research Directions

Material Design Innovations:

- Develop multifunctional organic frameworks combining carbonyl groups with other redox-active centers

- Create hierarchical structures with molecular-level conductive pathways

- Design aqueous-compatible organic electrodes for safer battery systems

Manufacturing Considerations:

- Establish scalable synthesis routes for this compound and its derivatives

- Develop electrode processing methods that minimize environmental impact

- Implement quality control protocols for batch-to-batch consistency

Performance Targets:

- Achieve >90% capacity retention after 500 cycles while maintaining >500 mAh g⁻¹ capacity

- Develop high-loading electrodes (>5 mg cm⁻²) with satisfactory rate performance

- Demonstrate compatibility with industrial battery manufacturing processes

The following diagram illustrates the redox mechanism of this compound during battery operation:

Diagram 2: Redox mechanism of this compound during battery operation

Conclusion

This compound and its derivatives represent promising sustainable alternatives to conventional inorganic cathode materials for lithium-ion batteries. The protocols outlined in these application notes provide researchers with comprehensive methodologies for material synthesis, electrode fabrication, and electrochemical evaluation. While challenges remain in optimizing cycling stability and electronic conductivity, the exceptional theoretical capacity and molecular tunability of these organic electrodes justify continued investigation. Future research should focus on molecular engineering strategies to reduce electrolyte solubility while maintaining high redox activity, development of compatible electrolyte systems, and scaling of synthesis processes to enable commercial viability.

References

- 1. with Ultrahigh Capacity as this compound ... Cathode Materials [pubmed.ncbi.nlm.nih.gov]

- 2. with Ultrahigh Capacity as... | Semantic Scholar this compound [semanticscholar.org]

- 3. : Overview of Review in Organic - Cathode ... Materials Lithium Ion [preprints.org]

- 4. New organic electrode materials for lithium batteries produced... | CoLab [colab.ws]

- 5. sciencedirect.com/science/article/pii/S0379677922001072 [sciencedirect.com]

- 6. Oxime organic for long-lifespan cathode - materials ... lithium ion [pubs.rsc.org]

Comprehensive Application Notes and Protocols for C6O6-Based High-Energy-Density Batteries

Introduction to C6O6 Organic Electrode Materials

C6O6 (cyclohexanehexone) represents a promising class of organic electrode materials for advanced energy storage applications due to its unique structural properties and exceptional theoretical capacity. This carbonyl-rich compound features a six-carbon ring structure with six carbonyl groups that can undergo reversible redox reactions during battery operation. The material exists in various forms, including the disodium salt (Na₂C₆O₆) for sodium-ion batteries and lithiated versions (Li₂C₆O₆ and Li₄C₆O₆) for lithium-ion systems. Theoretical calculations even suggest the possibility of Li₈C₆O₆ formation, which would enable unprecedented lithium storage capacity. The fundamental appeal of C6O6 chemistry lies in its high theoretical specific capacity of 501 mAh g⁻¹ for sodium-ion systems and up to 957.4 mAh g⁻¹ for lithium-ion configurations, making it competitive with conventional inorganic electrode materials while offering advantages in sustainability and elemental abundance. [1] [2]

The electrochemical activity of C6O6 derivatives stems from the reversible enolization of its carbonyl groups, which allows for multiple electron transfer per molecular unit. In sodium-ion systems, Na₂C₆O₆ can theoretically store up to four sodium ions, achieving a remarkable energy density of 726 Wh kg⁻¹ at the cathode level. Recent research has demonstrated practical reversible capacities of 484 mAh g⁻¹ for sodium storage, approaching the theoretical maximum. For lithium-ion systems, the lithiated versions show substantial practical capacities of 292.6 mAh g⁻¹ for Li₂C₆O₆ and 446.8 mAh g⁻¹ for Li₄C₆O₆, making them attractive as high-efficiency lithium compensation additives in cathode formulations. These characteristics position C6O6 materials as promising candidates for next-generation energy storage applications, particularly where high energy density and sustainability are prioritized. [1] [2]

Material Properties & Formulation Guidelines

Fundamental Chemical Properties

C6O6-based electrode materials exhibit several distinctive chemical properties that influence their electrochemical behavior and application potential. The rhodizonate structure provides a robust framework for reversible ion insertion and extraction, with the theoretical potential to store up to eight lithium ions per molecule under ideal conditions. However, practical implementations have achieved more modest lithiation levels while still delivering impressive performance metrics. The material demonstrates a low delithiation potential, which is advantageous for applications as sacrificial additives in cathode formulations. A critical consideration for practical implementation is the air stability of lithiated variants (Li₂C₆O₆ and Li₄C₆O₆), which enables easier handling and manufacturing processes compared to many conventional lithium compounds. This stability, combined with their high capacity, makes them particularly suitable for compensating for lithium loss in solid-state battery systems, addressing a fundamental challenge in next-generation energy storage technology. [2]

The practical application of C6O6 materials faces a significant challenge related to electrolyte solubility, particularly for the delithiated forms during battery operation. This solubility has limited their implementation as primary electrode materials in conventional lithium-ion batteries with liquid electrolytes. Paradoxically, this characteristic becomes advantageous when these materials are employed as sacrificial lithium compensation additives, as their dissolution does not negatively impact solid-state electrolytes or battery performance. The decomposition of C6O6-based additives occurs cleanly without leaving solid residues that could diminish energy density, unlike many alternative compounds such as Li₂CO₃, Li₃N, or Li₅FeO₄, which generate either solid decomposition products or gases that compromise battery safety or performance. This combination of properties makes C6O6 derivatives particularly valuable for advancing high-energy-density battery technologies. [2]

Comparative Performance Metrics

Table 1: Performance Comparison of C6O6 Materials in Different Battery Systems

| Material | Battery System | Theoretical Capacity (mAh g⁻¹) | Achieved Capacity (mAh g⁻¹) | Energy Density | Key Applications |

|---|---|---|---|---|---|

| Na₂C₆O₆ | Sodium-ion | 501 | 484 (97% of theoretical) | 726 Wh kg⁻¹ (cathode) | Primary cathode material |

| Li₂C₆O₆ | Lithium-ion | 957.4 (for full lithiation) | 292.6 | N/A | Lithium compensation additive |

| Li₄C₆O₆ | Lithium-ion | 957.4 (for full lithiation) | 446.8 | N/A | Lithium compensation additive |

| C₆O₆ | Lithium-ion | 957.4 | Limited by solubility | N/A | Theoretical anode material |

Table 2: C6O6 Performance vs. Conventional Lithium-ion Battery Technologies [3]

| Battery Technology | Gravimetric Energy Density (Wh/kg) | Volumetric Energy Density (Wh/L) | Cycle Life | Safety Profile |

|---|---|---|---|---|

| Standard Lithium-ion | 150-250 | 300-700 | High | Moderate |

| Lithium-Polymer | 100-200 | 200-400 | Moderate | Good |

| LiFePO₄ | 90-120 | 180-240 | Very High | Excellent |

| C₆O₆-Based (Na-ion) | ~726 (cathode level) | Research phase | Research phase | Research phase |

| Future Targets | 300+ | 750+ | - | - |

The performance data reveals that Na₂C₆O₆ achieves exceptional energy density at the cathode level, competitive with commercial lithium-ion technologies. The four-sodium storage mechanism enables this high performance, reaching 97% of the theoretical capacity. For lithium compensation applications, the lithiated C6O6 compounds provide substantial capacity for replacing active lithium lost during formation cycles, with Li₄C₆O₆ offering approximately 50% higher compensatory capacity than Li₂C₆O₆. When benchmarked against conventional battery technologies, the C6O6-based sodium-ion system shows particular promise for high-energy-density applications, though commercial development remains in the research phase. The theoretical capacity of fully lithiated C6O6 (957.4 mAh g⁻¹) significantly exceeds that of conventional anode materials, though practical implementation challenges remain. [1] [2] [3]

Electrode Engineering & Fabrication

Particle Size Optimization and Nanocomposite Design

Particle size control represents a critical factor in maximizing the electrochemical performance of C6O6-based electrodes, particularly for overcoming the intrinsic limitations of organic electrode materials. Research has demonstrated that reducing particle size significantly decreases the activation barrier for phase transformations during desodiation in Na₂C₆O₆ systems, directly addressing the origin of deteriorating redox activity that previously limited practical capacity. This optimization enables the realization of near-theoretical sodium storage capacity (484 mAh g⁻¹ out of 501 mAh g⁻¹ theoretical) by facilitating more complete reaction throughout the particle volume. For practical implementation, researchers should aim for submicron particle sizes through controlled crystallization or milling processes, while maintaining structural integrity to prevent excessive surface area that could accelerate parasitic reactions. The relationship between particle size and electrochemical performance follows a non-linear trend, with diminishing returns below certain thresholds, necessitating empirical optimization for each specific C6O6 derivative and targeted application. [1]

Beyond simple particle size reduction, nanocomposite engineering offers additional pathways to enhance C6O6 electrode performance. Successful approaches include embedding C6O6 active material within conductive matrices such as graphene networks or combining with materials like FeF₃ to create composite structures that mitigate dissolution issues while maintaining electrical connectivity. These strategies are particularly valuable for addressing the solubility challenges associated with C6O6 derivatives in conventional liquid electrolytes. The nanocomposite design must balance several competing factors: sufficient conductive material to ensure electron transport while maximizing active material loading; appropriate porosity to facilitate ion access without compromising volumetric energy density; and structural stability to maintain integrity during repeated cycling. For sacrificial additive applications, different design principles apply, where controlled solubility becomes advantageous rather than problematic, requiring tailored composite structures that permit gradual release of lithium ions during initial cycles while maintaining compatibility with other cell components. [2]

Electrode Fabrication Protocol

Material Preparation: Begin by synthesizing or procuring high-purity C6O6 derivative appropriate for the target application (Na₂C₆O₆ for sodium-ion batteries, Li₂C₆O₆/Li₄C₆O₆ for lithium compensation). Reduce particle size through controlled ball milling or recrystallization to achieve optimal dimensions (typically 1-5 µm for primary electrodes, potentially smaller for additive applications). For the conductive matrix, select appropriate carbon materials (Super P carbon black, graphene, or carbon nanotubes) and pre-dry if necessary to remove adsorbed moisture. [1]

Slurry Formulation: Prepare electrode slurry with the following composition: 70-80% active material (C6O6 derivative), 10-15% conductive additive (carbon black/graphene), and 10-15% binder (PVDF or sodium alginate for aqueous processing). Adjust ratios based on specific application requirements, with higher conductive content for high-rate applications and higher binder content if mechanical stability issues arise. Use N-methyl-2-pyrrolidone (NMP) as solvent for traditional processing, or transition to aqueous systems with appropriate dispersants when possible to reduce environmental impact and manufacturing costs. [4]

Mixing Procedure: Combine components using controlled shear mixing, beginning with the dry powders (active material and conductive additive) pre-mixed for homogeneity, then adding binder solution gradually while maintaining mixing. Continue mixing until achieving consistent viscosity (typically 3000-5000 cP for doctor blade coating), avoiding excessive shear that could damage particle structure. Degas the final slurry under vacuum to remove entrapped air that could cause coating defects.

Current Collector Preparation: Select appropriate current collector (aluminum foil for cathodes, copper foil for anodes) and clean with appropriate solvent (ethanol or acetone) to remove manufacturing residues. Treat surface with corona or plasma treatment if adhesion issues are anticipated, particularly for aqueous processing or high-active-material-loading electrodes.

Coating and Drying: Coat slurry onto current collector using doctor blade with controlled gap setting to achieve target loading (aim for 2-4 mg cm⁻² active material for research cells, higher for commercial applications). Immediately transfer to oven for drying with programmed temperature profile (60°C for 2 hours, then 120°C for 2 hours under vacuum for complete solvent removal). Control drying rate to prevent binder migration that could create gradient properties through electrode thickness.

Calendering and Formatting: Calender dried electrodes to controlled porosity (typically 30-35% for organic electrodes) using precision rolls. Cut electrodes to required dimensions for target cell format (coin, pouch, or cylindrical), ensuring clean edges to prevent internal short circuits. Finalize with vacuum drying at elevated temperature (100-120°C for 12-24 hours) to remove trace moisture before cell assembly, transferring directly to inert atmosphere environment for cell assembly without exposure to ambient conditions. [1] [4]

Table 3: Standard Electrode Formulation for C6O6-Based Batteries

| Component | Primary Electrode | Additive Application | Function | Quality Control |

|---|---|---|---|---|

| Active Material (C6O6) | 70-80% | 5-10% (in cathode) | Energy storage / Li compensation | Purity >99.5%, moisture <100 ppm |

| Conductive Carbon | 10-15% | 2-5% (additional) | Electron conduction | Surface area 60-80 m²/g |

| Binder (PVDF) | 8-12% | 1-2% (additional) | Structural integrity | Molecular weight ~534,000 |

| Solvent (NMP) | 40-50% (of solids) | 40-50% (of solids) | Processing medium | Anhydrous (<50 ppm H₂O) |

| Current Collector | Aluminum foil | Aluminum foil | Current distribution | 15-20 µm thickness |

Experimental Protocols & Methodologies

Galvanostatic Cycling with Potential Limitation (GCPL)

Galvanostatic Cycling with Potential Limitation (GCPL) serves as the fundamental protocol for evaluating C6O6-based battery performance under controlled current conditions. This method applies constant current phases alternated with open circuit or voltage hold segments, providing essential information about capacity, cycling stability, and voltage characteristics. For C6O6 materials, specific attention must be paid to the potential windows appropriate for each derivative: 1.5-4.2 V vs. Na/Na⁺ for Na₂C₆O₆ in sodium-ion systems and 2.0-4.0 V vs. Li/Li⁺ for lithiated C6O6 compounds when used as additives in lithium-ion configurations. The cycling rate should begin with moderate currents (C/10 to C/5) for initial formation cycles to establish stable electrode-electrolyte interfaces, then progress to higher rates (up to 1C or beyond) for performance assessment. Implementation requires precise control of potential limits to prevent over-charge or over-discharge that could degrade organic electrode materials, with automatic switching to constant voltage mode when reaching cutoff potentials to complete charging without exceeding safe operating windows. [5]

The GCPL protocol provides rich datasets for analyzing C6O6 electrode behavior, including capacity retention over multiple cycles, voltage hysteresis between charge and discharge profiles, and coulombic efficiency as an indicator of reversibility. For accurate characterization, include periodic reference performance tests with low current rates (C/20) to track intrinsic capacity separate from kinetic limitations. When studying lithium compensation additives, GCPL should include initial cycles that activate the sacrificial materials followed by extended cycling to demonstrate compensation effectiveness through improved capacity retention compared to additive-free controls. For three-electrode cell configurations, GCPL enables monitoring of individual electrode potentials versus a reference electrode, distinguishing contributions from positive and negative electrodes to overall cell behavior—particularly valuable when developing new C6O6 formulations where the limiting electrode may not be known in advance. [5]

Galvanostatic Intermittent Titration Technique (GITT)

Galvanostatic Intermittent Titration Technique (GITT) provides essential insights into the thermodynamic and kinetic properties of C6O6-based electrodes, complementing the information obtained from standard cycling tests. This protocol alternates short constant current pulses (typically 10-30 minutes) with extended relaxation periods (1-2 hours) to approach equilibrium potential at each state of charge. For C6O6 materials, GITT is particularly valuable for identifying phase transitions and measuring sodium or lithium diffusion coefficients that control rate capability. The current pulse duration should be optimized based on preliminary tests to ensure sufficient signal while maintaining quasi-equilibrium conditions—shorter pulses for surface-dominated processes and longer pulses for bulk diffusion characterization. Implementation requires high-precision potentiostats with low current measurement capabilities and temperature control to minimize artifacts, as small voltage fluctuations during relaxation can significantly impact calculated diffusion parameters. [5]

Data analysis from GITT experiments focuses on the voltage response during both current application and relaxation phases. The equilibrium voltage versus composition establishes the thermodynamic profile of the C6O6 material, while the overpotential during current pulses and relaxation kinetics provide information about internal resistance and mass transport limitations. For C6O6 materials exhibiting multiple redox centers, GITT can reveal intermediate metastable states through subtle inflections in the voltage-composition relationship. When applied to lithium compensation additives, GITT helps quantify the activation overpotential and efficiency of delithiation processes critical to their function. Researchers should implement GITT at multiple temperatures to extract activation energies for diffusion processes, providing deeper understanding of the fundamental limitations and guiding development of improved C6O6 formulations with enhanced kinetics. [5]

Custom Current Profile Testing for Application Simulation

Custom current profile testing enables evaluation of C6O6-based batteries under realistic usage scenarios, particularly for electric vehicle applications where dynamic power demands differ significantly from constant current conditions. This methodology uses preset current sequences derived from standardized driving schedules like the Federal Urban Driving Schedule (FUDS) or Urban Dynamometer Driving Schedule (UDDS), scaled appropriately for the specific cell being tested. Implementation requires programmable test equipment capable of rapid current switching with precise timing and data acquisition at 1-10 second intervals to capture transient responses. For initial validation, researchers should apply simplified profiles with reduced maximum currents before progressing to full automotive testing protocols, ensuring the C6O6 electrode and cell design can withstand the dynamic stresses without premature failure. [6]

The experimental setup for custom profile testing must include synchronized temperature monitoring using RTD elements or thermocouples attached directly to the cell surface, as dynamic operation produces different thermal signatures compared to constant current cycling. Data analysis should focus on voltage response stability under pulsed conditions, capacity delivery compared to standard tests, and thermal management requirements for each specific C6O6 formulation. When testing lithium compensation additives, custom profiles should simulate the actual formation cycling used in commercial battery production to validate additive effectiveness under manufacturing conditions. For maximum relevance, scale current profiles based on the C-rate capability of the C6O6 electrode rather than arbitrary values, with the recognition that high-rate performance may differ significantly between half-cell and full-cell configurations due to additional limitations from counter electrodes and electrolyte transport. [6]

Performance Analysis & Benchmarking

Sodium-Ion Battery Performance

Sodium-ion batteries utilizing Na₂C₆O₆ as cathode material demonstrate exceptional energy storage capabilities, with recent research achieving reversible capacities of 484 mAh g⁻¹—approximately 97% of the theoretical maximum (501 mAh g⁻¹). This performance represents a significant advancement over earlier implementations that suffered from substantially lower reversible capacities due to irreversible phase transformations during cycling. The key breakthrough came from identifying active-particle size and electrolyte conditions as critical factors controlling the activation barrier for phase transformation during desodiation. When optimized, these Na₂C₆O₆-based cathodes deliver impressive energy densities of 726 Wh kg⁻¹ at the cathode level, with energy efficiency exceeding 87% and good cycle retention. This performance positions organic sodium-ion batteries as serious competitors to conventional lithium-ion systems for grid-scale applications where sustainability and cost considerations are paramount alongside performance metrics. [1]

The practical implementation of Na₂C₆O₆ cathodes requires careful attention to complementary anode selection and electrolyte formulation to maintain stability while achieving four-sodium storage. Recent benchmarking studies comparing commercially pursued sodium-ion battery chemistries against lithium-iron-phosphate (LFP) benchmarks reveal that current sodium-ion cells show notably lower energy content, particularly in terms of volumetric energy density (17-49% gap). However, this disparity could be narrowed or even eliminated for specific sodium-ion cell chemistries through optimization of hard carbon anodes, representing a plausible near-future development scenario. While hard carbon currently represents the bottleneck toward higher energy density in full cells, the opposite relationship holds for environmental impact, with several sodium-ion chemistries demonstrating highly competitive carbon footprints compared to LFP benchmarks (1-8% difference) despite their lower energy densities, primarily due to substantially lower carbon footprint of hard carbon production compared to synthetic graphite. [1] [4]

Lithium Compensation Additive Performance

Lithiated C6O6 compounds (Li₂C₆O₆ and Li₄C₆O₆) exhibit exceptional performance as sacrificial lithium compensation additives in cathode formulations, particularly for solid-state batteries where active lithium loss represents a fundamental limitation to energy density and cycle life. Experimental results demonstrate that these additives provide high initial charge capacity of 292.6 mAh g⁻¹ for Li₂C₆O₆ and 446.8 mAh g⁻¹ for Li₄C₆O₆, sufficient to compensate for the typical lithium inventory losses during formation cycling. When incorporated at 5wt% in LiFePO₄ cathodes for PEO-electrolyte-based cells, these additives significantly increase both initial charge and discharge capacity, effectively addressing the irreversible capacity that otherwise diminishes practical energy density. The compensation mechanism leverages the low delithiation potential of lithiated C6O6 compounds, which enables efficient activation within the normal operating window of common cathode materials without requiring excessive cell voltage that could accelerate degradation. [2]

The application of C6O6-based additives provides distinct advantages over conventional compensation approaches using materials like Li₃N, Li₂CO₃, Li₅FeO₄, or Li₂C₂O₄. Unlike these alternatives, C6O6 derivatives decompose cleanly without problematic solid residues or gas generation that could compromise energy density or safety. Their rapid dissolution in carbonate electrolytes—typically a disadvantage for electrode materials—becomes beneficial for additive function by promoting homogeneous distribution and complete utilization during initial cycles. Performance validation in solid-state configurations confirms compatibility with PEO-based electrolytes, with the added benefit of air stability that simplifies manufacturing handling compared to many alternative lithium sources. This combination of properties positions C6O6-based additives as promising solutions for the lithium compensation challenge, particularly relevant for next-generation battery systems where initial active lithium loss substantially impacts practical energy density and lifetime. [2]

Table 4: Performance Benchmarking: C6O6 vs. Other Battery Technologies

| Performance Metric | Na₂C₆O₆ (SIB) | Li₂C₆O₆ (Additive) | Conventional LIB | LFP (Reference) | Future Targets |

|---|---|---|---|---|---|

| Specific Capacity | 484 mAh g⁻¹ | 292.6 mAh g⁻¹ | 150-250 mAh g⁻¹ | 90-120 mAh g⁻¹ | 300+ mAh g⁻¹ |

| Energy Density | 726 Wh kg⁻¹ (cathode) | N/A | 150-250 Wh kg⁻¹ | 90-120 Wh kg⁻¹ | 400-500 Wh kg⁻¹ |

| Cycle Life | Good retention | N/A (sacrificial) | 500-1000+ cycles | 2000+ cycles | 1000+ cycles |

| Rate Capability | Moderate | N/A (single use) | High | Moderate | High |

| Voltage Window | 1.5-4.2 V (vs. Na/Na⁺) | 2.0-4.0 V (vs. Li/Li⁺) | 3.0-4.2 V | 2.5-3.6 V | 3.0-4.5 V |

Research Applications & Implementation Guidelines

Material Selection Framework

The optimal application of C6O6 materials requires a systematic approach to material selection based on specific research objectives and performance priorities. For primary electrode applications in sodium-ion batteries, Na₂C₆O₆ represents the preferred choice, offering exceptional capacity (484 mAh g⁻¹ demonstrated) and energy density (726 Wh kg⁻¹ at cathode level). This material is particularly suitable for research focused on sustainable energy storage, grid-scale applications, and fundamental studies of organic electrode behavior. The implementation requires attention to particle size control (submicron dimensions preferred) and electrolyte optimization to stabilize the electrode-electrolyte interface and minimize dissolution. For maximum performance, researchers should prioritize quality of active material synthesis, phase purity, and crystalline structure control, as these factors directly impact the reversible phase transformations during (de)sodiation processes. The four-sodium storage mechanism enables the exceptional capacity but requires precise control of operational voltage windows to prevent irreversible structural changes. [1]

For lithium compensation applications in advanced battery systems, particularly solid-state batteries, the selection between Li₂C₆O₆ and Li₄C₆O₆ depends on the specific compensation capacity required and compatibility with other cell components. Li₄C₆O₆ provides higher compensatory capacity (446.8 mAh g⁻¹ versus 292.6 mAh g⁻¹ for Li₂C₆O₆) but may present different handling characteristics and decomposition profiles. These materials are particularly valuable for research focused on maximizing practical energy density in lithium-metal systems, solid-state batteries, and other configurations where initial lithium loss substantially impacts performance. Implementation requires formulation at 5-10% addition in cathodes, with attention to distribution homogeneity and compatibility with specific electrolyte systems. The air stability of these lithiated C6O6 compounds simplifies processing compared to many alternative lithium sources, making them particularly attractive for research environments where specialized handling equipment may be limited. [2]

Future Research Priorities

Despite significant progress, several research challenges remain for advancing C6O6-based battery technologies toward commercial viability. For Na₂C₆O₆ sodium-ion systems, priorities include extending cycle life through improved electrode architecture designs that accommodate volume changes during phase transformations, enhancing rate capability through composite engineering with advanced conductive matrices, and addressing dissolution issues through electrolyte formulation or polymer encapsulation strategies. For fundamental studies, research should focus on understanding interfacial phenomena between C6O6 electrodes and various electrolytes, employing advanced in situ characterization techniques to visualize the phase transformation processes in real time. The scalability of synthesis and processing represents another critical research direction, developing cost-effective routes to high-purity C6O6 derivatives from sustainable precursors. [1]

For lithium compensation applications, research priorities include optimizing the decomposition efficiency of C6O6 additives in different electrolyte systems, particularly for solid-state configurations where ion transport limitations may impact additive utilization. The development of dual-function additives that provide both lithium compensation and supplementary benefits (such as interface stabilization or overcharge protection) represents another promising direction. Beyond these immediate applications, exploration of fully lithiated C6O6 (theoretical Li₈C₆O₆) as a high-capacity anode material warrants investigation, despite significant challenges related to solubility and voltage hysteresis. For all C6O6 applications, integration with emerging battery technologies—such as lithium-sulfur systems where C6O6 derivatives might function as redox mediators or solid-state batteries where their tunable solubility could be advantageous—represents a fertile ground for innovative research that could substantially impact future energy storage capabilities. [2]

Experimental Visualization & Workflows

Electrode Fabrication and Cell Assembly Workflow

The following diagram illustrates the comprehensive workflow for C6O6 electrode fabrication and cell assembly, integrating critical quality control checkpoints:

This integrated workflow emphasizes the critical relationship between material processing parameters and final electrochemical performance, with particular attention to controlled particle size, homogeneous slurry mixing, and meticulous drying conditions that preserve the structural integrity of C6O6 active materials.

Electrochemical Testing Protocol

The following diagram outlines the comprehensive electrochemical testing methodology for C6O6-based cells:

This testing protocol emphasizes the progressive characterization approach, beginning with fundamental formation cycling to establish stable electrode-electrolyte interfaces, progressing through performance benchmarking under various conditions, and culminating in advanced techniques that provide mechanistic insights into C6O6 behavior.

Conclusion

C6O6-based organic electrode materials represent a promising pathway toward sustainable, high-energy-density electrochemical storage systems. The exceptional theoretical capacity of these materials, combined with recent advances in addressing irreversible phase transformations through particle size and electrolyte optimization, enables practical implementation in both sodium-ion batteries and as lithium compensation additives. The demonstrated performance of Na₂C₆O₆—achieving 484 mAh g⁻¹ reversible capacity and 726 Wh kg⁻¹ energy density at the cathode level—positions this material as a viable competitor to conventional inorganic electrodes, particularly for applications where sustainability and resource availability are prioritized. Meanwhile, the development of air-stable lithiated C6O6 compounds (Li₂C₆O₆ and Li₄C₆O₆) as efficient sacrificial additives addresses a critical challenge in advanced battery manufacturing, helping to compensate for active lithium loss that otherwise diminishes practical energy density. [1] [2]

Future research should focus on overcoming dissolution challenges through advanced electrolyte formulations and composite electrode architectures, extending cycle life through better understanding of degradation mechanisms, and scaling synthesis processes to enable commercial implementation. The integration of C6O6 materials with emerging battery technologies—particularly solid-state systems where their tunable properties offer unique advantages—represents a particularly promising direction. As the energy storage landscape continues to evolve, C6O6-based materials offer a versatile platform for developing sustainable, high-performance batteries that can meet the diverse requirements of applications ranging from grid-scale storage to electric vehicles and portable electronics. [1] [2] [4]

References

- 1. High-performance sodium–organic battery by... | Nature Energy [nature.com]

- 2. Air-stable Li2 C and Li4 6 as high-efficiency lithium... | EurekAlert! O 6 C 6 O 6 [eurekalert.org]

- 3. Lithium-Ion Battery : Wh/kg, Wh/L & EVs Energy Density [ufinebattery.com]

- 4. Benchmarking state-of-the-art sodium-ion battery cells – modeling... [pubs.rsc.org]

- 5. for studying intercalation electrodes materials... - BioLogic Protocols [biologic.net]

- 6. Non-standard Charge-discharge Cycle Tests: Custom Current Profiles... [gamry.com]

hexaketocyclohexane precursor C2N synthesis

Synthetic Protocols for C2N

The synthesis of C2N materials using HKH can be achieved through distinct methods, primarily wet-chemical synthesis and salt melt synthesis [1].

Protocol 1: Wet-Chemical Synthesis of 2D C2N Crystals (C2N-h2D)

This bottom-up approach produces a layered crystalline 2D structure [1].

- Primary Precursors:

- Hexaaminobenzene (HAB) trihydrochloride

- Hexaketocyclohexane (HKH) octahydrate

- Reagents and Solvents:

- Solvent:

N-methyl-2-pyrrolidone (NMP) - Catalyst: A few drops of sulfuric acid (

H2SO4) or trifluoromethanesulfonic acid

- Solvent:

- Procedure:

- Key Characteristics: This method yields a semiconducting 2D crystal with a bandgap of 1.96 eV and a high on/off current ratio of 10⁷ in field-effect transistors [1].

Protocol 2: Salt Melt Synthesis of Bulk C2N

This method uses a deep eutectic mixture to produce a bulk C2N structure, often leading to a 3D porous network [1] [2].

- Primary Precursors:

- Reagents and Additives:

- Porogen: Magnesium chloride hexahydrate (

MgCl2·6H2O), ground with the cross-linked precursor in a weight ratio of 1:8 [2].

- Porogen: Magnesium chloride hexahydrate (

- Procedure:

- Mechanically mix HKH and urea using a pestle and mortar [2].

- Place the mixture in a glass vial and gently heat at 90 °C to form a cross-linked complex [2].

- Grind the cross-linked complex with

MgCl2·6H2O[2]. - Pyrolyze the mixture in a ceramic crucible under a nitrogen atmosphere (500 mL/min) [2].

- After pyrolysis, wash the collected material with 2 M HCl overnight to remove

MgCl2orMgOspecies [2]. - Filter the product, rinse abundantly with distilled water, and dry at 80 °C [2].

Protocol 3: Post-Synthetic Metal Coordination for Catalysis

A common application for C2N is as a support for single or dual metal atom catalysts. This is typically achieved through a post-synthetic coordination step [2].

- Support Material: Pre-synthesized C2N-like material (e.g., from Protocol 2) [2].

- Metal Source: Iron(II) chloride (

FeCl2) [2]. - Procedure:

- Disperse 60 mg of the C2N material in 75 mL of methanol in a round-bottom flask [2].

- Add 75 mL of an

FeCl2solution in methanol (25 mM) [2]. - Reflux the mixture for 24 hours [2].

- Filter the product and rinse with methanol [2].

- Treat the solid with 0.5 M

H2SO4overnight to remove any aggregated iron species (e.g., nanoparticles) [2]. - Rinse thoroughly with distilled water and dry overnight at 80 °C to obtain the metal-coordinated catalyst (e.g., C2N–Fe) [2].

Summary of Synthesis Methods & Material Properties

The table below summarizes the key aspects of these synthesis methods and the properties of the resulting C2N materials for easy comparison.

| Parameter | Wet-Chemical Synthesis [1] | Salt Melt Synthesis [1] [2] |

|---|---|---|

| Target Product | 2D crystalline C2N (C2N-h2D) | Bulk, porous C2N |

| Precursors | HAB, HKH | HKH, Urea |

| Key Additives | Acid catalyst | MgCl2·6H2O (porogen) |

| Conditions | Solvothermal in NMP, low temp | Ionothermal, 700-1000 °C pyrolysis |

| Structure | Layered 2D crystal | 3D fused π-conjugated porous polymer |

| Bandgap | 1.96 eV (semiconductor) | Can be tuned by pyrolysis temperature |

| Stability | Stable | Stable up to 700–750 °C |

| Key Applications | Electronics, semiconductors | Adsorption, energy storage, catalysis |

C2N Characteristics and Applications

C2N has a graphene-like, "zeolite-like" covalent structure where one-third of the carbon atoms are replaced by pyrazinic nitrogen, creating regular nanopores [1]. This structure confers unique properties.

- High Polarity & Stability: The nitrogen atoms create intrinsic electron density, leading to high polarity, and good thermal and chemical stability [1].

- N6-Cavities: The pores are lined with six nitrogen lone pairs, making them excellent for anchoring metal nanoparticles or single atoms, thus serving as an "active support" for catalysis [1].

- Comparison with C3N4: C2N often exhibits a higher specific surface area, thermal stability, and electrical conductivity compared to the more common carbon nitride, C3N4 [1].

Based on the search results, key application areas for C2N include [1]:

- Catalysis: As a metal-free catalyst or support for single/dual-atom catalysts (e.g., for the oxygen reduction reaction in fuel cells) [1] [2].

- Energy Storage: As an electrode material in supercapacitors and batteries [1].

- Gas Sorption and Separation: Leveraging its high surface area and polar pores for applications like CO2 capture [1].

- Biomedical Technologies: An emerging field of application, though specific uses in drug development were not detailed in the results [1].

Experimental Workflow and Material Structure

To help visualize the synthesis and structure, here are two diagrams created using Graphviz.

This workflow outlines the two main synthesis paths and the optional metal coordination step.

This diagram shows the relationship between C2N's molecular structure, its key properties, and its resulting applications.

Important Notes for Researchers

- Precursor Clarification: Commercially available "hexaketocyclohexane octahydrate" is often actually dodecahydroxycyclohexane dihydrate, the geminal diol derivative [3]. This is the functional precursor used in the successful syntheses reported in the literature [1] [2].

- Protocol Flexibility: The salt melt method is versatile. The initial nanostructure can be controlled by choosing different phenol/ketone precursors and adjusting condensation parameters [1].

- Material Characterization: The search results confirm that the structure of synthesized C2N and metal-coordinated catalysts should be validated using techniques like X-ray absorption spectroscopy (XAS) and scanning transmission electron microscopy (STEM) [2].

References

Triquinoyl in Research: A Scientific Overview

Chemical and Historical Background

Triquinoyl, systematically named cyclohexane-1,2,3,4,5,6-hexone, is an organic compound with the formula C₆O₆. It is classified as an oxide of carbon (an oxocarbon) [1] [2].

The compound is expected to be highly unstable. As of 1999, it had only been observed as an ionized fragment in mass spectrometry studies and had not been isolated as a stable material [1]. Commercially available reagents labeled as "cyclohexanehexone octahydrate" have been analyzed and identified through X-ray diffraction as dodecahydroxycyclohexane dihydrate, which is the geminal diol derivative of the hypothetical ketone [1].

The therapy concept originates from late 1940s claims by William J. Hale, who suggested that triquinoyl, as a trimer of William Frederick Koch's "glyoxylide," could be effective against diabetes, arthritis, poliomyelitis, and cancer [1] [3]. It is crucial to note that no scientific research supports these claims, and Koch's original glyoxylide preparations were found to be distilled water [1]. Despite the lack of evidence, triquinoyl is still listed as an ingredient in some alternative medicine remedies [1].

Available Data and Proposed Mechanisms

The following table summarizes the available, though limited, quantitative data on triquinoyl.

| Parameter | Reported Data | Notes and Context |

|---|---|---|

| Molecular Formula | C₆O₆ | This compound [1] [2] |

| Molar Mass | 168.060 g·mol⁻¹ | For the anhydrous compound C₆O₆ [1] |

| Hydrate Form | C₆O₆·8H₂O | "Octahydrate" form; molecular weight 312.2 [4] |

| Reported Purity | Not specified | Sold as a "lab/research chemical" [3] |

| Stability | Highly unstable | Less stable than its sulfur analog; not isolated [1] |

| Commercial Product (Panquinone) | 3 mcg Triquinoyl hydrate per 8-drop unit | Also contains naphthoquinones (1 mg) and other quinones [3] |

Proposed Mechanisms of Action

The proposed mechanisms for triquinoyl are based on historical and alternative medicine sources and lack validation through rigorous scientific experimentation.

- Respiratory Enzyme Reactivation: Some alternative sources claim triquinoyl is "excellent for the regeneration of blocked respiratory enzymes," purportedly acting in "all cellular phases, including viral diseases and neoplasm phases" [4]. This mechanism is not recognized by mainstream biochemistry.

- Powerful Oxidizing Agent: It is described in non-academic commercial contexts as a "powerful oxidizing agent" [3]. The theoretical basis for any therapeutic effect is hypothesized to stem from this property, though no specific molecular targets or pathways have been identified.

The diagram below maps this proposed, unverified mechanism and its purported effects.

Experimental Research Considerations

Given the absence of established protocols for triquinoyl, the following guidance outlines a cautious, foundational approach for initial in vitro characterization, should researchers decide to work with this compound.

Preliminary In Vitro Safety and Efficacy Screening

Objective: To conduct a basic biological safety profile and screen for potential cytotoxic or metabolic activity of triquinoyl preparations.

Materials:

- Test Substance: Commercially sourced triquinoyl preparation (e.g., Panquinone). Note: The chemical identity and purity require independent verification via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) upon receipt [1].

- Cell Lines: Standard mammalian cell lines (e.g., HEK293, HeLa) and relevant primary cells.

- Reagents: Cell culture media, AlamarBlue or MTT assay kit, ATP-based viability assay (e.g., CellTiter-Glo), caspase-3/7 assay.